Euchrestaflavanone A

Descripción general

Descripción

Euchrestaflavanone A is a flavonoid compound found in the root bark of Cudrania tricuspidata, a plant widely used in traditional medicine throughout Asia. This compound is known for its various biological activities, including anti-obesity, anti-inflammatory, and anti-tumor effects .

Mecanismo De Acción

Target of Action

Euchrestaflavanone A (EFA) primarily targets platelets in the human body . Platelets play a crucial role in blood clotting and maintaining hemostasis. EFA interacts with the glycoprotein IIb/IIIa (αIIb/β3) on the platelets, which is a key receptor involved in platelet aggregation .

Mode of Action

EFA inhibits platelet aggregation, a process critical for thrombus formation . It downregulates αIIb/β3-mediated signaling events, including platelet adhesion, granule secretion, thromboxane A2 production, and clot retraction . Interestingly, EFA upregulates the cyclic adenosine monophosphate-dependent pathway , which is known to inhibit platelet activation and promote antithrombotic effects.

Biochemical Pathways

The primary biochemical pathway affected by EFA is the platelet activation pathway . By inhibiting αIIb/β3-mediated signaling events and upregulating the cyclic adenosine monophosphate-dependent pathway, EFA disrupts the normal function of platelets, thereby preventing thrombus formation .

Result of Action

The molecular and cellular effects of EFA’s action primarily manifest as anti-platelet and anti-thrombotic properties . By inhibiting platelet aggregation and modulating related signaling pathways, EFA can potentially prevent platelet-related thrombosis and cardiovascular disease .

Análisis Bioquímico

Biochemical Properties

Euchrestaflavanone A plays a crucial role in biochemical reactions, particularly in the inhibition of platelet aggregation. It interacts with several enzymes and proteins, including glycoprotein IIb/IIIa (αIIb/β3), which is involved in platelet adhesion and aggregation . This compound downregulates the signaling events mediated by glycoprotein IIb/IIIa, such as platelet adhesion, granule secretion, thromboxane A2 production, and clot retraction . Additionally, it upregulates the cyclic adenosine monophosphate (cAMP)-dependent pathway, further contributing to its antiplatelet effects .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in platelets. It markedly inhibits platelet aggregation induced by collagen, thereby reducing the risk of thrombosis . This compound also affects cell signaling pathways, including the glycoprotein IIb/IIIa-mediated pathway and the cAMP-dependent pathway . These effects contribute to the compound’s ability to modulate platelet function and prevent platelet-related cardiovascular diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glycoprotein IIb/IIIa on the platelet surface. By binding to this receptor, this compound inhibits the downstream signaling events that lead to platelet aggregation . This includes the inhibition of platelet adhesion, granule secretion, thromboxane A2 production, and clot retraction . Additionally, this compound upregulates the cAMP-dependent pathway, which further inhibits platelet activation and aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in various experimental conditions, maintaining its antiplatelet and antithrombotic properties . Long-term studies have indicated that this compound can consistently inhibit platelet aggregation and reduce the risk of thrombosis without significant degradation . These findings suggest that this compound is a stable and effective compound for long-term use in preventing platelet-related cardiovascular diseases .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits platelet aggregation and reduces the risk of thrombosis without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to the liver and kidneys . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize the benefits of this compound while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid and glucose metabolism . The compound interacts with enzymes and cofactors involved in these pathways, such as peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK) . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, contributing to its potential therapeutic effects in metabolic disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which can affect its overall activity and function . This compound’s ability to inhibit platelet aggregation and reduce thrombosis is partly due to its effective transport and distribution within the body .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on platelet function . The compound’s activity is influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . This compound’s ability to inhibit platelet aggregation and reduce thrombosis is enhanced by its precise localization within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Euchrestaflavanone A can be synthesized through the prenylation of flavanones. The synthetic route involves the use of specific catalysts and reaction conditions to achieve the desired product. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the root bark of Cudrania tricuspidata. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: Euchrestaflavanone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Antioxidant Properties

EFA exhibits significant antioxidant activity, which is crucial for combating oxidative stress and related diseases. Research indicates that EFA can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders, where oxidative stress plays a pivotal role.

Case Study: Antioxidant Mechanism

A study utilized molecular docking simulations to assess EFA's binding affinity to various proteins involved in oxidative stress pathways. The results demonstrated that EFA interacts favorably with key proteins, suggesting a potential mechanism for its antioxidant effects .

Antiviral Activity

EFA has shown promise as an antiviral agent, particularly against coronaviruses, including SARS-CoV-2. In silico studies have indicated that EFA binds effectively to viral proteins, potentially inhibiting their function.

Data Table: Binding Affinities of EFA

| Viral Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Main Protease (M Pro) | -9.95 | Lys 157, Glu 161, Leu 162 |

| RNA-dependent RNA Polymerase | -10.52 | Asp 452, Tyr 455 |

This data suggests that EFA could be developed further as a therapeutic agent against viral infections .

Anti-inflammatory Effects

EFA's anti-inflammatory properties make it a candidate for treating inflammatory diseases. Research has highlighted its ability to inhibit pro-inflammatory cytokines and enzymes, which are often elevated in chronic inflammatory conditions.

Case Study: In Vivo Anti-inflammatory Study

In animal models, EFA administration resulted in a significant reduction of inflammation markers compared to control groups. These findings support its potential application in treating conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

EFA has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) highlights its potential as a natural antimicrobial agent.

Data Table: Antimicrobial Activity of EFA

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These results indicate that EFA could be explored for use in topical formulations for wound healing and infection prevention .

Potential in Cancer Therapy

The anticancer potential of EFA is being researched due to its ability to induce apoptosis in cancer cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies with minimal side effects.

Case Study: Cytotoxicity Testing

In vitro studies have shown that EFA selectively inhibits the growth of various cancer cell lines while maintaining low cytotoxicity towards normal cells. This selectivity is essential for therapeutic applications in oncology .

Comparación Con Compuestos Similares

Euchrestaflavanone A is unique among flavonoids due to its specific prenylated structure, which enhances its biological activity. Similar compounds include:

- Euchrestaflavanone B

- Euchrestaflavanone C

- Cycloartocarpesin B

- Cudraflavone B

These compounds share structural similarities but differ in their specific biological activities and applications .

Actividad Biológica

Euchrestaflavanone A is a prenylated flavonoid that has garnered attention for its diverse biological activities. This article delves into its cytotoxic effects, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Cytotoxicity

This compound exhibits significant cytotoxicity against various cancer cell lines. The compound's IC50 values range from 4.5 to 9.961 μM , indicating its potential as an anticancer agent. Notably, it has been shown to inhibit the MRP1-like efflux activity in human erythrocytes, which is crucial for enhancing the bioavailability of chemotherapeutic agents .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| Human cervical cancer (SiHa) | 0.7 ± 0.1 |

| Various other lines | 4.5 - 9.961 |

The mechanism underlying the cytotoxic effects of this compound involves its interaction with cellular efflux pumps, particularly the MRP1 (ABCC1). Research indicates that this flavonoid is approximately 20 times more efficient than genistein in inhibiting the efflux of certain fluorescent dyes from cells, demonstrating its strong potential as a MRP1 inhibitor .

Antimicrobial Properties

This compound has also shown promise in antimicrobial applications. Flavonoids are known for their ability to combat various bacterial strains, and while specific data on this compound is sparse, related compounds have demonstrated significant antimicrobial activity against pathogens like Streptococcus agalactiae and Staphylococcus epidermidis .

Case Studies and Research Findings

Several studies have explored the biological activities of flavonoids similar to this compound. For instance:

- Cytotoxicity Study : In a study examining the cytotoxic effects of various flavonoids, this compound was found to have comparable efficacy to established chemotherapeutics like indomethacin and benzbromarone in inhibiting MRP1 activity .

- Antimicrobial Efficacy : Related research highlighted the broader class of prenylated flavonoids as effective against multiple bacterial strains, suggesting that this compound may share these properties .

Propiedades

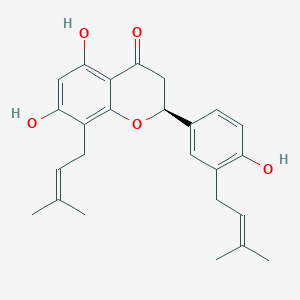

IUPAC Name |

(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-12,23,26-28H,7,9,13H2,1-4H3/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIMEYWWZBBDCM-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315194 | |

| Record name | Euchrestaflavanone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80510-05-0 | |

| Record name | Euchrestaflavanone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80510-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Euchrestaflavanone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Euchrestaflavanone A regarding its anti-thrombotic effects?

A1: this compound exhibits anti-thrombotic properties by primarily targeting platelet activation. It effectively inhibits platelet aggregation induced by collagen. [] This inhibition stems from the downregulation of signaling events mediated by glycoprotein IIb/IIIa (αIIb/β3), a key receptor involved in platelet aggregation. [] Additionally, this compound reduces platelet adhesion, granule secretion, thromboxane A2 production, and clot retraction, all crucial steps in thrombus formation. [] Furthermore, it upregulates the cyclic adenosine monophosphate (cAMP)-dependent pathway, which plays a role in inhibiting platelet activation. []

Q2: Beyond platelet aggregation, what other biological activities have been observed with this compound?

A2: this compound has demonstrated notable inhibitory activity against MRP1-like efflux pumps in human erythrocytes. [] The compound exhibited a potency comparable to established MRP1 inhibitors like benzbromarone and displayed greater efficiency than genistein in inhibiting the efflux of the fluorescent dye BCPCF. [] These findings suggest that this compound might be a promising candidate for developing novel MRP1 inhibitors.

Q3: Has this compound shown potential in inhibiting specific enzymes?

A3: Euchrestaflavanone B, a closely related compound to this compound, has been identified as a potent inhibitor of protein kinase CKII. [] It acts as a competitive inhibitor of ATP, a substrate for CKII. [] While this research focuses on Euchrestaflavanone B, the structural similarities between this compound and B suggest that this compound might also exhibit inhibitory activity against CKII. Further research is needed to confirm this hypothesis.

Q4: What is the source of this compound and are there other related compounds found in the same source?

A4: this compound is primarily isolated from the root bark of Cudrania tricuspidata, a plant traditionally used in Asian medicine. [, , , ] This plant is also a source for other prenylated flavonoids such as Euchrestaflavanone C, and prenylated xanthones like cudraflavone B and gericudranin E, some of which have shown antibacterial and hepatoprotective activities. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.